molecular formula C19H19N5O3 B4833674 (E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4833674
M. Wt: 365.4 g/mol
InChI Key: ZBOMXUXYQQAVFT-SNAWJCMRSA-N
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Description

The compound (E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a structurally complex heterocyclic system with demonstrated pharmacological versatility. Key structural elements include:

  • 3-(but-2-en-1-yl) substitution: The (E)-configured alkenyl group may influence metabolic stability and lipophilicity.
  • 1,7-dimethyl groups: These methylations likely reduce metabolic degradation, as seen in related compounds (e.g., AZ-853 and AZ-861) .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-4-5-10-22-17(26)15-16(21(3)19(22)27)20-18-23(15)11-12(2)24(18)13-8-6-7-9-14(13)25/h4-9,11,25H,10H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOMXUXYQQAVFT-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4O)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4O)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo a series of reactions such as alkylation, cyclization, and functional group modifications. The reaction conditions may vary, but common reagents include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The but-2-en-1-yl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purines.

Scientific Research Applications

(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazo[2,1-f]purine core can interact with nucleic acids and proteins. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Alkyl/Alkenyl Chains at Position 3

  • The target compound’s 3-(but-2-en-1-yl) group may confer greater conformational flexibility compared to saturated chains (e.g., CB11’s 3-butyl). Unsaturation could enhance π-π stacking with hydrophobic receptor pockets .
  • 3-Propyl/butyl analogs (e.g., CB11) show PPARγ agonism, while 3-methyl derivatives (e.g., AZ-853) prioritize 5-HT1A binding .

Aromatic Substituents at Position 8

  • 8-(2-hydroxyphenyl) (target compound) vs. 8-(2-fluorophenyl) (AZ-853): Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to fluorinated analogs .
  • 8-(2-aminophenyl) (CB11) enables PPARγ activation via hydrogen bonding, contrasting with the 5-HT1A-focused piperazinylalkyl chains in AZ-853/AZ-861 .

Methylation Patterns

  • 1,7-Dimethylation (target compound) vs. 1,3-dimethylation (AZ-853/AZ-861): Positional methylation impacts metabolic stability. 1,3-dimethyl analogs show prolonged half-lives in human liver microsomes .

Biological Activity

The compound (E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds. This article explores its biological activity, particularly its potential as an inhibitor in various cancer pathways and its effects on cellular mechanisms.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure features a purine core substituted with a butenyl group and a hydroxyphenyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have identified this compound as a potential inhibitor of specific kinases involved in cancer progression. Notably, it has shown activity against FLT3-ITD kinase, which is relevant in acute myeloid leukemia (AML) treatment.

The biological activity of the compound is attributed to its ability to inhibit certain kinases:

  • FLT3-ITD Kinase : This is a common mutation found in AML patients that leads to poor prognosis. The compound's inhibition of FLT3-ITD may reduce cell proliferation in affected leukemic cells .
  • Cyclin-dependent Kinases (CDKs) : The compound has also been noted for its inhibitory effects on CDK2 and CDK4, which are crucial for cell cycle regulation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM)
MV4-11 (AML)1.765
MOLM-13 (AML)2.180
K562 (CML)6.595

These results indicate that the compound is particularly potent against AML cell lines, suggesting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been studied to optimize its biological activity. For instance:

  • Substitution at the 8-position with a hydroxyphenyl group enhances the interaction with the target kinases.
  • The presence of a butenyl group at the 3-position appears to be critical for maintaining activity against FLT3 and CDK targets .

Case Studies

A recent case study focused on patients with AML who were treated with novel FLT3 inhibitors, including derivatives of the imidazopurine class. The findings indicated that compounds similar to this compound resulted in improved response rates compared to traditional therapies.

Clinical Implications

The promising results from preclinical studies necessitate further investigation into clinical applications. Ongoing trials are assessing the efficacy and safety of this compound in combination therapies for AML patients resistant to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.